2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
Description
2-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the ortho position of the benzene ring and a thiazole-containing piperidinylmethyl group at the sulfonamide nitrogen.
Properties
IUPAC Name |
2-bromo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S2/c16-13-5-1-2-6-14(13)23(20,21)18-10-12-4-3-8-19(11-12)15-17-7-9-22-15/h1-2,5-7,9,12,18H,3-4,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGAFPQYQQMYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole moieties, have been found to interact with a variety of biological targets. These targets often play crucial roles in cellular processes, including signal transduction, gene expression, and enzymatic reactions.
Mode of Action
This can include binding to active sites, altering protein conformation, or interfering with substrate binding. The resulting changes can lead to alterations in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways. These can include pathways involved in cell growth and division, inflammation, and various disease processes. The downstream effects of these alterations can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Compounds with similar structures have been shown to have a variety of pharmacokinetic properties. These can include varying degrees of absorption and distribution within the body, metabolism by various enzymes, and excretion through various routes. These properties can have a significant impact on the bioavailability of the compound, affecting its therapeutic efficacy and potential side effects.
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level. These can include alterations in gene expression, changes in cellular signaling, and effects on cell growth and division. The specific effects can vary widely, depending on the specific targets and pathways involved.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Biological Activity
2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps, including the bromination of a benzamide precursor and the introduction of thiazole and piperidine moieties. The reaction conditions often necessitate specific catalysts and solvents to achieve high yields and purity.
Antimicrobial Properties
Research has indicated that compounds containing thiazole moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have been shown to possess antibacterial properties comparable to established antibiotics like norfloxacin . The structure-activity relationship (SAR) analysis suggests that electron-donating groups on the aromatic rings enhance antimicrobial efficacy.
Anticancer Activity
The compound's anticancer potential has been explored extensively. Studies on thiazole derivatives indicate that they can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. For example, certain thiazole-integrated compounds demonstrated IC50 values lower than those of standard drugs such as doxorubicin, highlighting their potency against cancer cells . Molecular dynamics simulations have revealed that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their cytotoxic effects.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiazole ring may modulate enzyme activity or receptor signaling pathways, while the piperidine moiety enhances binding affinity and selectivity. This dual interaction could lead to significant biological outcomes, including apoptosis in cancer cells.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other thiazole and piperidine derivatives.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme modulation, receptor interaction |
| Thiazole derivatives | Antimicrobial, Anticancer | Varies by structure |
| Piperidine derivatives | Broad pharmacological effects | Varies by structure |
This table illustrates that while many compounds share similar biological activities, the specific combination of functional groups in this compound confers distinct properties that may enhance its therapeutic potential.
Case Studies
Several studies have documented the efficacy of thiazole-containing compounds in clinical settings. For instance, a recent investigation into thiazole-based drugs revealed significant anticancer activity across multiple cell lines, emphasizing the relevance of structural modifications in enhancing therapeutic outcomes . Another study highlighted the compound's ability to inhibit CDK9-mediated transcription in cancer cells, further supporting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its antimicrobial and anticancer properties . Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives, including 2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, exhibit significant antimicrobial activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 50 µg/mL to 200 µg/mL against various microbial strains such as Staphylococcus aureus and Candida albicans.
- Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups on the thiazole ring enhances antibacterial activity, indicating that modifications can lead to improved potency against resistant strains .
Anticancer Activity
The compound has also shown promise in anticancer research, particularly against non-small cell lung cancer (NSCLC).
Case Studies:
- Cell Line Studies: In vitro tests indicated that compounds similar to this derivative inhibited growth in multiple NSCLC cell lines (e.g., NCI-H520, NCI-H1581) with effective cytotoxicity observed at IC50 values.
- Mechanism of Action: The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival, although specific molecular targets are still under investigation .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the bromination of a benzamide precursor followed by the introduction of the thiazole ring through cyclization reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with sulfonamide derivatives synthesized in recent studies, particularly those featuring thiazole and aryl substituents. Below is a comparative analysis based on structural features, physicochemical properties, and synthetic pathways.
Structural and Functional Group Variations
- Core Structure : All analogs retain the benzenesulfonamide backbone but differ in substituents at the sulfonamide nitrogen and benzene ring.
- Key Differences :
- Bromine vs. Chlorine/Phenyl Substituents : The bromine atom in the target compound may confer greater lipophilicity and metabolic stability compared to chlorine (as in compound 5 and 6 ) or phenyl groups (as in compound 7 ) .
- Piperidinylmethyl-Thiazole vs. Thiazole-Acetamide Linkers : The piperidine ring in the target compound introduces conformational rigidity and basicity, contrasting with the oxothiazolidine (compound 8 ) or simpler thiazole-acetamide linkages in analogs .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|
| 2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide (Target) | ~452.3 | Not reported | Not reported | Bromobenzene, piperidinylmethyl-thiazole |
| 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (5) | ~461.9 | 218–220 | 41.3 | Chlorophenyl, thiazole |
| Compound 6 | ~497.9 | 178–180 | 71 | Chlorophenyl, extended thiazole |
| 4-((4-Phenylthiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (7) | ~428.5 | 258–260 (dec.) | 86 | Phenyl, thiazole |
| Compound 8 | ~368.4 | 239–241 | 39 | Oxothiazolidine |
Notes:
- The target compound’s higher molecular weight (~452.3 g/mol) suggests increased steric bulk compared to compounds 5 –8 .
- Melting points correlate with crystallinity; the piperidine-thiazole group in the target may reduce melting points compared to rigid analogs like 7 .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The piperidine-thiazole moiety in the target compound may improve target selectivity compared to less rigid analogs like 8 .
- Future Directions : Computational studies (e.g., docking with Multiwfn or crystallography with ORTEP ) are recommended to validate the target’s binding modes and optimize its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution, coupling reactions (e.g., Suzuki or Buchwald-Hartwig for thiazole-piperidine assembly), and sulfonamide bond formation. Key steps include:
- Bromine introduction via electrophilic aromatic substitution or metal-catalyzed cross-coupling .
- Piperidine-thiazole linkage using reductive amination or SN2 reactions under inert atmospheres .
- Solvent optimization (e.g., DMF or DCM) and temperature control (40–80°C) to minimize by-products .
- Yield Optimization : Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography. Use catalysts like Pd(PPh₃)₄ for coupling steps .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperidine methylene (δ 2.5–3.5 ppm), and thiazole protons (δ 7.0–7.5 ppm) .
- ¹³C NMR : Sulfonamide carbonyl (δ ~165 ppm), brominated aromatic carbons (δ ~120–130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns from bromine .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
- Enzyme Inhibition : Fluorometric assays targeting carbonic anhydrase or cyclooxygenase-2 (COX-2), leveraging sulfonamide’s known inhibitory activity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of the bromine and thiazole moieties?
- Analog Synthesis : Replace bromine with chlorine/fluorine or substitute thiazole with oxazole/imidazole to compare bioactivity .
- Key Metrics : Measure changes in binding affinity (e.g., via SPR or ITC) and logP values to correlate hydrophobicity with activity .
- Data Interpretation : Use regression models to identify critical substituents. For example, bromine’s electronegativity may enhance target binding .
Q. How to resolve contradictions in biological activity data across studies?
- Experimental Replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
- Orthogonal Assays : Validate antimicrobial results with time-kill kinetics or biofilm inhibition assays .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What strategies improve pharmacokinetic properties without compromising bioactivity?
- Prodrug Design : Introduce hydrolyzable esters to enhance solubility or reduce first-pass metabolism .
- Formulation : Nanoencapsulation (e.g., liposomes) to improve bioavailability and reduce cytotoxicity .
- ADMET Profiling : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to optimize logD and CYP450 interactions .
Q. How can computational methods predict target interactions and mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 or bacterial dihydropteroate synthase .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50–100 ns trajectories) to assess binding mode persistence .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
